6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane

Spirocycle Synthesis Medicinal Chemistry Building Blocks Process Chemistry

Medicinal chemistry campaigns exploring sp³-rich cores often suffer from limited orthogonal functionalization options. This 6-(hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane building block solves that with dual reactive handles enabling sequential derivatization. - Orthogonal Boc-amine (acid-labile) and primary alcohol (oxidizable/activatable) allow independent modification without cross-reactivity. - Patent-validated scaffold for M4 muscarinic receptor agonists targeting psychosis & cognitive disorders. - Supplied at 97% purity with full NMR characterization; immediate stock availability for hit-to-lead library synthesis.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 1446012-48-1
Cat. No. B1404491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane
CAS1446012-48-1
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)CCC(O2)CO
InChIInChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)5-4-9(6-14)16-12/h9,14H,4-8H2,1-3H3
InChIKeyIQPBJPYNUXVTEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane: Procurement & Classification


6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane (CAS 1446012-48-1; molecular formula C₁₂H₂₁NO₄; molecular weight 243.3 g/mol) is an N-Boc-protected spirocyclic building block featuring a 5-oxa-2-azaspiro[3.4]octane core with a reactive hydroxymethyl substituent at the 6-position. This scaffold belongs to the class of oxa-azaspiro[3.4]octanes first systematically synthesized and characterized by Carreira and coworkers as multifunctional modules for drug discovery [1]. The compound is supplied commercially at purities typically ranging from 95% to 97%, with available analytical characterization including NMR spectroscopy .

Orthogonal Boc-amine and 6-(hydroxymethyl) handles for sequential derivatization
Spirocyclic oxa-azaspiro[3.4]octane core supports sp³-rich library synthesis
Carreira-class building block with established synthetic accessibility

Why Generic Azaspiro[3.4]octanes Cannot Substitute


Interchangeability among oxa-azaspiro[3.4]octane derivatives is precluded by substantial variation in both stereochemical configuration and functional group substitution. The scaffold defined by Carreira and coworkers encompasses multiple regioisomeric and stereoisomeric variants—including 6-hydroxy, 7-oxo, 8-oxo, 7-amino, and 8-amino derivatives—each possessing distinct exit vector geometries that dictate downstream coupling outcomes [1]. The 6-(hydroxymethyl) substitution present in this specific compound provides a primary alcohol handle orthogonal to the Boc-protected amine, enabling sequential deprotection and functionalization strategies that are inaccessible with oxidized (ketone) or stereochemically divergent analogs. Substituting a morpholine or piperidine bioisostere for this spirocyclic scaffold would fundamentally alter the three-dimensional molecular topology and physicochemical properties, as established in spirocycle drug discovery literature [2].

This Compound
6-(hydroxymethyl) with defined exit vector and orthogonal alcohol handle
Regioisomeric Variants
6-hydroxy, 7-oxo, or 8-amino analogs shift exit vector geometry and coupling outcomes
This Compound
Conformationally constrained spirocyclic core with 3D topology
Planar Bioisosteres
Morpholine or piperidine cores may alter molecular topology and physicochemical profile
This Compound
N-Boc protection enables selective amine unmasking for sequential functionalization
Differentially Protected Analogs
Unprotected or orthogonally protected variants may disrupt planned synthetic sequences

Differentiation Evidence for This Compound


Step-Economic vs. Traditional Spirocycle Synthesis

The Carreira methodology provides a scalable, step-economic synthesis of oxa-azaspiro[3.4]octanes, including the 6-(hydroxymethyl) derivative, with functional group tolerance enabling direct hydroxymethyl incorporation without additional protection/deprotection steps [1]. The parent 5-oxa-2-azaspiro[3.4]octane scaffold (CAS 145309-24-6) is commercially available as an intermediate .

Step-Economic Synthesis
Method context
Carreira route enables direct hydroxymethyl incorporation without extra protection steps
Supports scalable procurement with reduced synthetic complexity
Exact step-count reduction not specified for this specific compound
Spirocycle Synthesis Medicinal Chemistry Building Blocks Process Chemistry

M4 Muscarinic Receptor Agonist Scaffold Validation

Derivatives of the 5-oxa-2-azaspiro[3.4]octane scaffold have been explicitly claimed as M4 muscarinic acetylcholine receptor agonists in multiple patent filings from Novartis AG, with demonstrated utility for treating psychosis, cognitive dysfunction, and substance use disorders [1]. A representative compound, (S)-7-(4-(5-fluoro-2-(oxetan-3-yloxy)phenyl)piperidin-1-yl)-2-(1,3,4-oxadiazol-2-yl)-5-oxa-2-azaspiro[3.4]octane, demonstrates agonist activity at the M4 receptor [2].

M4 Agonist Scaffold Context
Reported
5-Oxa-2-azaspiro[3.4]octane derivatives claimed as M4 receptor agonists in patent filings
Supports CNS target-engagement SAR studies with this scaffold
Patent-reported context; independent functional validation recommended
Muscarinic Receptor CNS Drug Discovery M4 Agonist

Spirocyclic vs. Planar Heterocycle Physicochemical Advantages

Spirocyclic scaffolds, including azaspiro[3.4]octanes, consistently demonstrate enhanced solubility and reduced lipophilicity (logD) compared to their planar or gem-dimethyl counterparts in medicinal chemistry optimization campaigns [1]. The three-dimensionality of spirocycles disrupts crystal packing, leading to improved aqueous solubility, while steric hindrance around metabolic soft spots decreases oxidative metabolism in liver microsomes [2].

Physicochemical Profile
Class-level
Enhanced solubility and reduced logD reported for spirocyclic scaffolds vs. planar counterparts
Context-dependent; compound-specific data to verify
Literature-level inference from spirocycle drug discovery reviews
Physicochemical Properties Spirocycle Bioisostere Druglikeness

Vendor Purity and Analytical Characterization

Commercial sources provide 6-(Hydroxymethyl)-2-Boc-5-oxa-2-azaspiro[3.4]octane at standard purities of 95% to 97% with available batch-specific analytical data including ¹H NMR spectra for identity confirmation . Pricing from established vendors includes the compound at €1,121.00 per gram, reflecting its position as a specialized research building block .

Vendor Purity Specification
Data to verify
95–97% purity with NMR characterization available from commercial sources
Supports procurement without in-house re-purification
Vendor-reported; lot-specific COA review recommended
Analytical Chemistry Quality Control Procurement Specifications

Application Scenarios in Medicinal Chemistry


M4 Muscarinic Agonist Derivatization for CNS

This compound serves as a modular core for synthesizing 5-oxa-2-azaspiro[3.4]octane derivatives targeting the M4 muscarinic acetylcholine receptor. Patent-validated agonists based on this scaffold are under investigation for psychosis, cognitive dysfunction, and substance use disorders, providing a precedent for structure-activity relationship (SAR) exploration using this building block [1]. The 6-(hydroxymethyl) group offers a functionalizable handle for introducing diversity elements at a position distinct from the N-Boc-protected amine, enabling orthogonal synthetic manipulation [2].

Orthogonal Functionalization Strategies

The dual functional handles—N-Boc protected secondary amine and 6-(hydroxymethyl) primary alcohol—enable sequential and orthogonal derivatization strategies. The Boc group can be selectively removed under acidic conditions to expose the azetidine nitrogen for amidation, sulfonylation, or alkylation, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or activated for nucleophilic substitution, without cross-reactivity [1]. This orthogonal reactivity profile supports the generation of diverse compound libraries from a single building block.

Spirocyclic Bioisostere SPR Evaluation

As an oxa-azaspiro[3.4]octane derivative, this compound belongs to a scaffold class with established physicochemical advantages over planar heterocyclic bioisosteres, including enhanced aqueous solubility and reduced logD [1]. Procurement of this building block enables direct experimental comparison of spirocyclic vs. morpholine or piperidine cores within a defined molecular series, supporting informed scaffold selection in lead optimization programs where modulating solubility and metabolic stability are critical objectives [2].

Carreira Scaffold-Based Library Synthesis

The Carreira methodology established the 5-oxa-2-azaspiro[3.4]octane framework as a 'multifunctional module' for drug discovery, designed with straightforward functional handles for further diversification [1]. This 6-(hydroxymethyl) variant integrates directly into this synthetic paradigm, providing an entry point for generating focused compound libraries with controlled exit vector geometries. Procurement supports medicinal chemistry campaigns requiring sp³-rich, conformationally constrained cores as starting points for hit-to-lead or lead optimization.

Application
Selection Property
Validation Focus
M4 receptor CNS research
Patent-precedented pharmacophore core
M4 functional assay context
Orthogonal library synthesis
Dual orthogonal handles (Boc-amine + hydroxymethyl)
Sequential deprotection compatibility review
Spirocycle bioisostere SPR studies
sp³-rich constrained geometry
Solubility and logD profiling
Carreira module-based library synthesis
Multifunctional module with controlled exit vectors
Exit vector geometry and diversification scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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